
3-Bromo-5-fluorophenol
概要
説明
3-Bromo-5-fluorophenol is a useful research compound. Its molecular formula is C6H4BrFO and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorination and Halogenation Processes
- Synthesis and Transformation : Studies have shown the use of halogenated phenols, similar to 3-Bromo-5-fluorophenol, in various synthesis and transformation processes. For instance, the fluorination of certain bromophenols has been achieved using xenon difluoride, leading to a range of fluorinated products (Koudstaal & Olieman, 2010). Similarly, the transformation of phenol to benzoate has been studied using isomeric fluorophenols, elucidating the mechanism of transformation in an anaerobic environment (Genthner, Townsend, & Chapman, 1989).
Radiochemistry and Pharmaceutical Applications
- Radiolabeling and Drug Development : In radiochemistry, the preparation of fluorine-18 labeled o-fluorophenols has been explored, with potential applications in medical imaging and diagnostics (Yasui, Mayne, & Katzenellenbogen, 2015). The development of methods for detecting regioisomer impurities in halogenated phenols, such as 3-chloro-5-fluorophenol, is crucial in pharmaceutical manufacturing to ensure product purity and safety (Denton, Chen, & Loughlin, 2017).
Environmental and Biological Studies
- Biodegradation and Environmental Impact : Research has also been conducted on the biodegradation of halophenols, which is important for understanding the environmental impact of these compounds. Studies on various microbial strains have shown their ability to transform halophenols, indicating potential pathways for environmental remediation (Häggblom & Young, 1995).
Chemical Analysis and Detection Techniques
- Analytical Methods : Advances in analytical chemistry have led to the development of techniques for the precise detection and quantitation of halophenol impurities. These methods are vital for quality control in various industries, including pharmaceuticals and environmental monitoring (Denton, Chen, & Loughlin, 2017).
作用機序
Target of Action
3-Bromo-5-fluorophenol is a phenol derivative that contains both bromide and fluoride functional groups . It is commonly utilized as a molecular scaffold for active pharmaceutical ingredients (APIs) . The compound’s primary targets are the human promyelocytic leukaemia (HL-60) cell line .
Mode of Action
The three functional groups of this compound exhibit distinct reactivity . The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution, or it can be preserved to enhance the binding affinity of synthesized APIs .
Biochemical Pathways
The distinct reactivity of the functional groups in this compound allows it to participate in various biochemical pathways. For instance, the hydroxy group can undergo nucleophilic substitution and Mitsunobu reactions . The bromo-group is suitable for metal-catalysed cross-coupling reactions . These reactions can lead to the synthesis of various APIs, affecting downstream effects in the targeted cells.
Result of Action
This compound is used in the synthesis of anticancer 3,4’-substituted diaryl guanidinium derivatives . These derivatives have demonstrated an inhibition of 4.07 ± 0.10 µM against the human promyelocytic leukaemia (HL-60) cell line . This suggests that the compound’s action at the molecular and cellular level can lead to significant therapeutic effects.
Safety and Hazards
生化学分析
Biochemical Properties
3-Bromo-5-fluorophenol plays a significant role in biochemical reactions due to its three functional groups: the hydroxy group, the bromide group, and the fluoride group. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromide group is well-suited for metal-catalyzed cross-coupling reactions . The fluoride substituent can react with nucleophiles via nucleophilic aromatic substitution or be preserved to enhance the binding affinity of synthesized APIs . This compound interacts with various enzymes and proteins, such as acetylcholinesterase, where it acts as a target for novel phenyl-substituted carbamates .
Cellular Effects
This compound has been shown to influence various cellular processes. It is commonly utilized as a molecular scaffold for APIs, including anticancer agents. For example, 3,4’-substituted diaryl guanidinium derivatives synthesized from this compound demonstrate inhibition against the human promyelocytic leukemia (HL-60) cell line . This compound can affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The hydroxy group undergoes nucleophilic substitution and Mitsunobu reactions, while the bromide group participates in metal-catalyzed cross-coupling reactions . The fluoride substituent enhances the binding affinity of synthesized APIs by reacting with nucleophiles via nucleophilic aromatic substitution . These interactions contribute to the compound’s ability to inhibit enzymes and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade in the presence of strong oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that this compound can inhibit the growth of cancer cells at specific concentrations, but excessive doses may cause harm to healthy cells .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The hydroxy group undergoes nucleophilic substitution, while the bromide group participates in metal-catalyzed cross-coupling reactions . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic applications .
特性
IUPAC Name |
3-bromo-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJGUPQZDEZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619814 | |
| Record name | 3-Bromo-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433939-27-6 | |
| Record name | 3-Bromo-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)
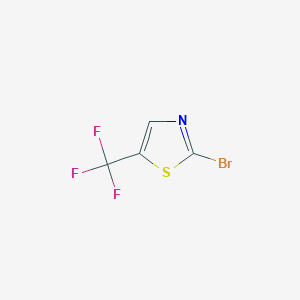
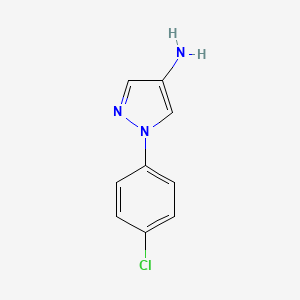
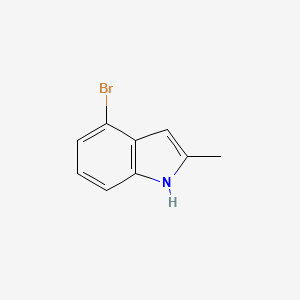

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)
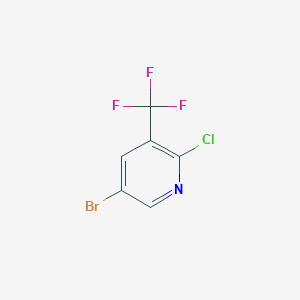
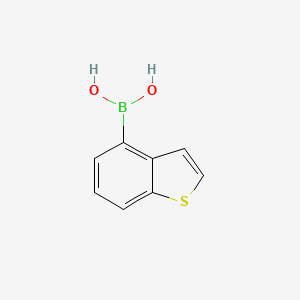
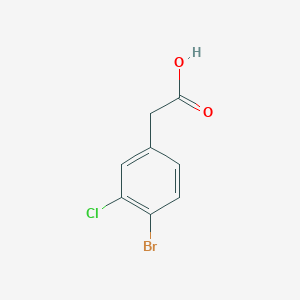
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)
